N-[1-(4-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine is a compound that belongs to the class of heterocyclic compounds containing a thiophene ring. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry and material science . This compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of N-[1-(4-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine typically involves the condensation of 4-methoxybenzaldehyde with thiophene-2-carboxaldehyde, followed by the reaction with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
N-[1-(4-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine undergoes various chemical reactions, including:
Scientific Research Applications
N-[1-(4-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(4-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes . The compound’s anti-cancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
N-[1-(4-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine can be compared with other thiophene derivatives such as:
1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: Known for its anti-inflammatory properties.
1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: Used as a serotonin antagonist in the treatment of Alzheimer’s disease.
(E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: A potent tyrosinase inhibitor with anti-melanogenesis properties.
This compound stands out due to its unique combination of a methoxyphenyl group and a thiophene ring, which contributes to its diverse biological activities and potential therapeutic applications.
Properties
CAS No. |
63515-60-6 |
---|---|
Molecular Formula |
C14H13NO2S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C14H13NO2S/c1-17-12-6-4-11(5-7-12)14(15-16)9-8-13-3-2-10-18-13/h2-10,16H,1H3 |
InChI Key |
BCXUWUSLCOUART-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NO)C=CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.